molecular formula C15H11ClN2OS B2857469 (2E)-2-(anilinomethylidene)-7-chloro-4H-1,4-benzothiazin-3-one CAS No. 338417-01-9

(2E)-2-(anilinomethylidene)-7-chloro-4H-1,4-benzothiazin-3-one

Cat. No. B2857469
CAS RN: 338417-01-9
M. Wt: 302.78
InChI Key: DDLJQACTJIBTLB-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(anilinomethylidene)-7-chloro-4H-1,4-benzothiazin-3-one, commonly known as CABT, is a novel and versatile compound with a wide range of scientific applications. CABT is an organochlorine compound with an aromatic ring structure, which makes it highly stable and resistant to degradation. CABT has a unique structure that makes it highly reactive, making it an ideal candidate for use in various scientific research applications. CABT has been studied for its potential applications in biochemistry and physiology, and its potential for use in laboratory experiments.

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives like our compound are pivotal in the advancement of organic semiconductors . They are used in the development of materials that exhibit semiconducting properties and are essential for creating organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . These applications are crucial for the future of flexible electronics and advanced display technologies.

Corrosion Inhibitors

In industrial chemistry, thiophene-based molecules serve as corrosion inhibitors . They protect metals and alloys from corrosion, which is vital for extending the life of structures and machinery, especially in harsh environmental conditions.

Pharmacological Properties

The pharmacological potential of thiophene derivatives is vast. Compounds with the thiophene ring system have been shown to possess anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . This makes them valuable for drug development and therapeutic applications.

Synthesis of Azo Dyes and Dithiocarbamate

Secondary amines derived from thiophene compounds are important starting materials for the synthesis of azo dyes and dithiocarbamate . These substances have various uses, including in textile dyeing and as fungicides or pesticides in agriculture.

Anesthetic and Analgesic Agents

Thiophene derivatives are also used in the medical field as anesthetic and analgesic agents . For instance, articaine, a thiophene derivative, is used as a dental anesthetic in Europe . This highlights the compound’s significance in medical procedures and pain management.

Antidepressants and Agrochemicals

The compound’s structure is related to secondary amines that form the constituents of many pharmaceuticals, such as antidepressants (e.g., clomipramine, desipramine) and agrochemicals . These applications underscore the importance of thiophene derivatives in both mental health treatment and agricultural productivity.

properties

IUPAC Name

(2E)-2-(anilinomethylidene)-7-chloro-4H-1,4-benzothiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-10-6-7-12-13(8-10)20-14(15(19)18-12)9-17-11-4-2-1-3-5-11/h1-9,17H,(H,18,19)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLJQACTJIBTLB-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC=C2C(=O)NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/C=C/2\C(=O)NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(anilinomethylidene)-7-chloro-4H-1,4-benzothiazin-3-one

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